molecular formula C20H22N2O3 B3821718 2-((3,4-Dimethoxyphenethyl)amino)-1-(1H-indol-3-yl)ethanone CAS No. 113369-28-1

2-((3,4-Dimethoxyphenethyl)amino)-1-(1H-indol-3-yl)ethanone

Cat. No.: B3821718
CAS No.: 113369-28-1
M. Wt: 338.4 g/mol
InChI Key: BOIVJHOMWGNXCF-UHFFFAOYSA-N
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Description

2-((3,4-Dimethoxyphenethyl)amino)-1-(1H-indol-3-yl)ethanone is a synthetic specialty chemical designed for research applications, particularly in medicinal chemistry and antibiotic discovery. This compound features a molecular hybrid structure that combines a 1H-indol-3-yl ethanone scaffold with a 3,4-dimethoxyphenethylamino side chain. The indole nucleus is a privileged structure in drug discovery, known for its diverse biological activities and presence in many natural products and approved pharmaceuticals . Researchers are exploring such hybrid molecules as potential anti-biofilm agents against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA) . Structural analogs, specifically colchicine C-ring modified amine derivatives, have demonstrated the ability to inhibit biofilm formation by affecting the regulation of key biofilm-related genes such as icaA and agrA . The dimethoxyphenethyl group is a common pharmacophore that can influence a molecule's lipophilicity and receptor binding affinity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate its full mechanistic profile and potential applications in developing novel therapeutic agents.

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-24-19-8-7-14(11-20(19)25-2)9-10-21-13-18(23)16-12-22-17-6-4-3-5-15(16)17/h3-8,11-12,21-22H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIVJHOMWGNXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(=O)C2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395913
Record name STK367825
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113369-28-1
Record name STK367825
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-((3,4-Dimethoxyphenethyl)amino)-1-(1H-indol-3-yl)ethanone typically involves multiple steps. One common synthetic route includes the reaction of 3,4-dimethoxyphenethylamine with an indole derivative under specific conditions. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-((3,4-Dimethoxyphenethyl)amino)-1-(1H-indol-3-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

2-((3,4-Dimethoxyphenethyl)amino)-1-(1H-indol-3-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways and its potential as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethoxyphenethyl)amino)-1-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of its indole core, ethanone linker, and 3,4-dimethoxyphenethylamine group. Key comparisons include:

Compound Name Key Structural Features Biological Activity
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide Indole + 3,4-dimethoxyphenethyl + acetamide Antimalarial (PfDHFR-TS inhibition), cytotoxic activity against cancer cell lines
N-(3,4-dimethoxyphenethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide Indole + 3,4-dimethoxyphenethyl + thioacetamide Serotonin/dopamine receptor interactions; neuropharmacological potential
T-0509 3,4-Dimethoxyphenethylamine + catechol β1-adrenoceptor agonist; cardiovascular applications
1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone Indole + acetyl + sulfonyl Anti-HIV-1 activity

Key Observations :

  • The 3,4-dimethoxyphenethyl group is critical for receptor selectivity. For example, T-0509’s agonist activity at β1-adrenoceptors highlights its role in enhancing cardiovascular targeting .
  • Acetamide vs.
  • Indole Modifications : Acetylation or sulfonation at the indole 3-position (e.g., in anti-HIV compounds) enhances antiviral activity but may reduce blood-brain barrier permeability .
Chemical Stability and Reactivity

The β-O-4 bond cleavage observed in lignin model compounds (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone) under alkaline conditions suggests that the 3,4-dimethoxyphenyl group may confer susceptibility to nucleophilic attack, impacting metabolic stability . This contrasts with more stable indole-thioacetamide derivatives, where sulfur substitution enhances resistance to hydrolysis .

Molecular Data Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound C19H20N2O3 324.38 Neuropharmacology, antimicrobial research
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone C16H13NO3S 299.34 Antiviral research
2-(1H-Indol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone C18H18N4O2 322.37 Anticancer, antimicrobial

Biological Activity

2-((3,4-Dimethoxyphenethyl)amino)-1-(1H-indol-3-yl)ethanone, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article aims to explore its biological activity, focusing on its mechanism of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H22N2O3
  • Molecular Weight : 314.38 g/mol

The structural formula indicates the presence of an indole moiety and a dimethoxyphenethylamine group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that compounds with similar structures often exhibit affinity for dopamine receptors, particularly D2 and D3 subtypes. The substitution patterns on the phenethylamine component can significantly influence binding affinities and selectivity.

Key Findings:

  • Dopamine Receptor Interaction : Studies suggest that the compound may act as a partial agonist at the D2 receptor, which is implicated in mood regulation and reward pathways .
  • Serotonin Receptor Activity : The indole structure is known to interact with serotonin receptors (5-HT), potentially influencing mood and anxiety levels .

Antitumor Activity

In vitro studies have demonstrated that similar compounds exhibit antitumor properties. For instance, derivatives of phenethylamines have shown cytotoxic effects against various cancer cell lines, including prostate cancer cells. The mechanism involves inducing apoptosis through receptor-mediated pathways .

Neuroprotective Effects

Research has indicated that compounds with similar structures can provide neuroprotective effects in models of neurodegeneration. For example, they may reduce oxidative stress and inflammation in neuronal cells .

Data Table: Biological Activity Overview

Activity Type Description Reference
Dopamine Receptor BindingExhibits affinity for D2 and D3 receptors; potential partial agonist activity
Antitumor ActivityInduces apoptosis in prostate cancer cells; cytotoxic effects observed
Neuroprotective EffectsReduces oxidative stress; potential protective role in neurodegenerative diseases

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((3,4-dimethoxyphenethyl)amino)-1-(1H-indol-3-yl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Acylation : React 3,4-dimethoxyphenethylamine with a ketone precursor (e.g., 1-(1H-indol-3-yl)ethanone) under anhydrous conditions.

Catalysis : Use Lewis acids (e.g., AlCl₃) or coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation .

Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) followed by recrystallization from ethanol.

  • Key Variables : Temperature (60–80°C), solvent polarity, and catalyst loading significantly impact yield (reported 45–65% in optimized protocols) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the indole NH proton (δ 10.2–10.8 ppm) and methoxy groups (δ 3.7–3.9 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the phenethyl chain .
  • MS : High-resolution ESI-MS validates molecular weight (theoretical: ~380.4 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities; torsion angles between indole and phenethyl moieties are critical for conformational analysis .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the amide bond occurs at extremes (pH < 3 or > 10).
  • Stability Assays : Use HPLC-UV (λ = 254 nm) to monitor degradation products.
  • Optimal Storage : Buffer solutions (pH 6–7.4) at 4°C reduce decomposition to <5% over 72 hours .

Advanced Research Questions

Q. How to resolve contradictions in reported crystal structure data for derivatives of this compound?

  • Methodological Answer :

  • Reanalysis : Cross-validate X-ray data (e.g., CCDC entries) using software like Mercury or Olex2. Focus on bond lengths (C–N: ~1.34 Å) and angles (N–C–C: ~120°) .
  • DFT Calculations : Compare experimental vs. computed geometries (B3LYP/6-31G* basis set) to identify discrepancies caused by crystal packing .

Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound?

  • Methodological Answer :

  • Functional Group Modifications :
  • Methoxy Groups : Removal of 3,4-dimethoxy substituents reduces binding affinity to serotonin receptors by ~70% .
  • Indole Substitution : N-methylation increases metabolic stability but decreases solubility (logP increases by 1.2 units) .
  • Assays : Use radioligand binding (e.g., 5-HT₂A receptor) and MDCK cell permeability models .

Q. What in silico strategies predict the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • ADME Modeling :
  • SwissADME : Predicts high BBB permeability (TPSA ~60 Ų) but moderate CYP3A4 inhibition risk .
  • Molecular Dynamics : Simulate binding to human serum albumin (HSA) to estimate plasma half-life .

Q. How to design experiments to elucidate the reaction mechanism of its oxidative degradation?

  • Methodological Answer :

  • Trapping Intermediates : Use LC-MS with isotopically labeled H₂¹⁸O to track oxygen incorporation in degradation products .
  • Radical Scavengers : Add TEMPO to confirm/rule out radical-mediated pathways .

Q. What analytical methods quantify trace impurities in bulk samples?

  • Methodological Answer :

  • HPLC-DAD/MS : Detect impurities at 0.1% levels using C18 columns (gradient: 0.1% formic acid in H₂O/ACN).
  • NMR qNMR : Quantify residual solvents (e.g., DMSO) with ¹H NMR using maleic acid as an internal standard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3,4-Dimethoxyphenethyl)amino)-1-(1H-indol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-((3,4-Dimethoxyphenethyl)amino)-1-(1H-indol-3-yl)ethanone

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